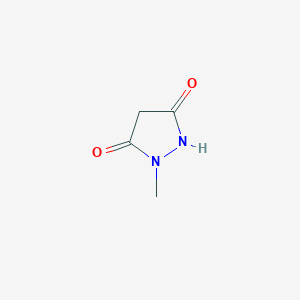

1-Methylpyrazolidine-3,5-dione

CAS No.: 99170-99-7

Cat. No.: VC8390555

Molecular Formula: C4H6N2O2

Molecular Weight: 114.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99170-99-7 |

|---|---|

| Molecular Formula | C4H6N2O2 |

| Molecular Weight | 114.1 g/mol |

| IUPAC Name | 1-methylpyrazolidine-3,5-dione |

| Standard InChI | InChI=1S/C4H6N2O2/c1-6-4(8)2-3(7)5-6/h2H2,1H3,(H,5,7) |

| Standard InChI Key | JTPISCWESNJUEM-UHFFFAOYSA-N |

| SMILES | CN1C(=O)CC(=O)N1 |

| Canonical SMILES | CN1C(=O)CC(=O)N1 |

Introduction

Structural and Molecular Characteristics

Core Architecture and Nomenclature

1-Methylpyrazrazolidine-3,5-dione features a pyrazolidine backbone substituted with methyl and ketone groups at positions 1, 3, and 5. The IUPAC name, 1-methylpyrazolidine-3,5-dione, reflects this substitution pattern. Key structural descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 114.1 g/mol |

| SMILES | CN1C(=O)CC(=O)N1 |

| InChI Key | JTPISCWESNJUEM-UHFFFAOYSA-N |

| PubChem CID | 23326348 |

The planar ring system and electron-withdrawing ketone groups contribute to its polarity, with a calculated topological polar surface area (TPSA) of 58.2 Ų, suggesting moderate solubility in polar solvents.

Comparative Analysis of Pyrazolidine-Dione Derivatives

Pyrazolidine-dione derivatives vary in substituents, influencing their physicochemical and biological profiles. For example:

The methyl group in 1-methylpyrazolidine-3,5-dione enhances lipophilicity compared to unsubstituted analogs, potentially improving membrane permeability in biological systems .

Synthesis and Synthetic Strategies

General Synthetic Pathways

While no explicit protocol for 1-methylpyrazolidine-3,5-dione is documented, its synthesis likely follows established routes for pyrazolidine-diones. A representative approach involves:

-

Condensation of Hydrazine Derivatives: Reacting methylhydrazine with diethyl malonate in acetic acid under reflux conditions forms the pyrazolidine ring .

Yields typically range from 67–73% after recrystallization .

-

Post-Modification: Alkylation or acylation of preformed pyrazolidine-diones introduces substituents. For instance, propargyl bromide treatment in the presence of cesium carbonate yields N-propargyl derivatives .

Challenges in Optimization

-

Regioselectivity: Competing reactions at N1 vs. N2 positions require careful control of stoichiometry and temperature.

-

Purification: High polarity complicates crystallization; silica gel chromatography (3:7 ethyl acetate/hexane) is often employed .

Analytical Characterization and Quality Control

Spectroscopic Identification

-

IR Spectroscopy: Strong absorptions at 1700–1750 cm⁻¹ (C=O stretching) and 3200–3300 cm⁻¹ (N-H stretching).

-

NMR (): Singlets at δ 2.8–3.1 ppm (N-CH₃) and δ 3.5–4.0 ppm (ring CH₂ groups) .

Chromatographic Methods

-

HPLC: Reverse-phase C18 column (mobile phase: 60% acetonitrile/40% water) achieves baseline separation with .

Future Directions and Research Gaps

-

Synthetic Chemistry: Developing enantioselective routes to access chiral variants for structure-activity relationship (SAR) studies.

-

Pharmacology: In vivo evaluation of FXR-mediated effects on cholesterol metabolism and glucose homeostasis.

-

Toxicology: Subchronic toxicity profiling in rodent models to establish NOAEL (No Observed Adverse Effect Level).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume